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molecular formula C11H9N5O B8450116 N-phenyl-N'-(5-cyano-1H-imidazol-4-yl)urea

N-phenyl-N'-(5-cyano-1H-imidazol-4-yl)urea

Cat. No. B8450116
M. Wt: 227.22 g/mol
InChI Key: NWWQVAFYTOUZNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04565875

Procedure details

Under a nitrogen atmosphere a stirred solution of 4-amino-1H-imidazole-5-carbonitrile (1.1 g, 0.01 mole) and phenyl isocyanate (1.3 g, 0.011 mole) in 30 ml of dry methyl ethyl ketone was heated under reflux for 10 hours. The solvent was removed, and the residue was stirred with 50 ml of boiling tetrahydrofuran. The mixture was filtered hot, and the filtrate was concentrated under reduced pressure. The residual solid was slurried in 50 ml of diethyl ether and the solid was collected by filtration, washed three times with diethyl ether, and dried to give a solid (1.2 g; mp, 165° d). The solid was dissolved in hot ethanol/toluene and an insoluble material removed by filtration. The filtrate was concentrated under reduced pressure to give N-phenyl-N'-(5-cyano-1H-imidazol-4-yl)urea (0.93 g; mp, >300°).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
ethanol toluene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[CH:4][NH:5][C:6]=1[C:7]#[N:8].[C:9]1([N:15]=[C:16]=[O:17])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C(C(C)=O)C.C(O)C.C1(C)C=CC=CC=1>[C:9]1([NH:15][C:16]([NH:1][C:2]2[N:3]=[CH:4][NH:5][C:6]=2[C:7]#[N:8])=[O:17])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
NC=1N=CNC1C#N
Name
Quantity
1.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)C(=O)C
Step Two
Name
ethanol toluene
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the residue was stirred with 50 ml of boiling tetrahydrofuran
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
FILTRATION
Type
FILTRATION
Details
The mixture was filtered hot
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
washed three times with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give a solid (1.2 g; mp, 165° d)
CUSTOM
Type
CUSTOM
Details
an insoluble material removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=O)NC=1N=CNC1C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.93 g
YIELD: CALCULATEDPERCENTYIELD 40.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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